5-Chloro-2,3-difluoro-4-iodopyridine
Description
Significance of Halogenated Pyridine (B92270) Scaffolds in Modern Chemical Research
The pyridine ring is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. alfa-chemistry.comgoogleapis.com Its presence is critical to the biological activity of numerous clinically important drugs. googleapis.com Halogenated pyridine scaffolds are particularly prized in medicinal chemistry and drug discovery. The introduction of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Furthermore, the carbon-halogen bond serves as a versatile anchor point for the construction of more complex molecular architectures through various cross-coupling reactions. googleapis.com This makes halogenated pyridines invaluable building blocks for creating libraries of novel compounds in the quest for new therapeutic agents. alfa-chemistry.comsigmaaldrich.com
Overview of Strategic Halogenation in Heterocyclic Chemistry
Strategic halogenation is a cornerstone of modern heterocyclic chemistry. It involves the selective introduction of halogen atoms (F, Cl, Br, I) onto a heterocyclic core to activate the molecule for subsequent functionalization. google.com The process is far from random; chemists employ a range of methodologies to control the regioselectivity of halogenation, ensuring the halogen is placed at a specific position on the ring. These methods can involve electrophilic halogenation, where a halogenating agent attacks the electron-rich positions of the ring, or more sophisticated approaches using directing groups that guide the halogen to a specific site. google.com The choice of halogenating agent and reaction conditions allows chemists to precisely tune the reactivity of the resulting molecule. google.com This control is fundamental, as the nature of the carbon-halogen bond (C-I, C-Br, C-Cl, C-F) dictates its reactivity in subsequent reactions, with the C-I bond being the most easily activated and the C-F bond the most robust.
Contextualizing 5-Chloro-2,3-difluoro-4-iodopyridine within Polyhalogenated Pyridine Chemistry
Within the diverse family of polyhalogenated pyridines, this compound stands out as a strategically designed and highly useful intermediate. Its structure is a prime example of differential halogenation, featuring three distinct types of carbon-halogen bonds on a single pyridine ring. This unique arrangement is not accidental; it is engineered to allow for a series of selective chemical reactions.
The primary utility of a molecule like this compound lies in its capacity for sequential, regioselective cross-coupling reactions. In palladium-catalyzed processes such as the Suzuki-Miyaura, Heck, or Sonogashira couplings, the carbon-iodine (C-I) bond is the most reactive site. This allows for the selective introduction of a new functional group at the 4-position of the pyridine ring while leaving the chloro and fluoro substituents untouched. Subsequently, under different and typically more forcing reaction conditions, the carbon-chlorine (C-Cl) bond at the 5-position can be targeted for a second, different coupling reaction. The carbon-fluorine (C-F) bonds are the strongest and least reactive, generally remaining intact throughout these sequences. This predictable hierarchy of reactivity makes this compound a powerful tool for the efficient and controlled synthesis of complex, polysubstituted pyridine derivatives from a single, readily available starting material.
Chemical and Physical Properties of this compound
The fundamental properties of this compound are summarized in the interactive table below, providing key data for researchers and chemists working with this reagent.
Detailed Research Findings: Synthesis and Reactivity
While specific, peer-reviewed publications detailing the extensive applications of this compound are not widespread, its synthetic pathway and predicted reactivity can be understood from established chemical principles and patent literature.
The synthesis of this compound logically proceeds in two key stages. The first is the formation of the precursor, 5-chloro-2,3-difluoropyridine (B143520). This is typically achieved via a halogen exchange (HALEX) reaction starting from 2,3,5-trichloropyridine (B95902). In this process, the chlorine atoms at the 2- and 3-positions are substituted with fluorine using a fluoride (B91410) source like potassium fluoride or a mixture of cesium and potassium fluoride, often in a high-boiling polar aprotic solvent. googleapis.com
The second stage is the introduction of the iodine atom at the 4-position. This is accomplished through a directed ortho-metalation followed by electrophilic quench. A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is used to selectively deprotonate the C-4 position, which is the most acidic proton on the 5-chloro-2,3-difluoropyridine ring. This generates a transient organolithium species, which is then quenched with an iodine source (e.g., solid I₂). This sequence provides a direct and regioselective route to the final this compound product.
The reactivity of the final compound is governed by the differential lability of its carbon-halogen bonds in metal-catalyzed cross-coupling reactions. The established order of reactivity for oxidative addition to a palladium(0) catalyst is C-I > C-Br > C-Cl >> C-F. Therefore, this compound is an ideal substrate for selective functionalization at the C-4 position via its iodo group, using a wide range of standard cross-coupling protocols such as Suzuki-Miyaura (using boronic acids), Heck (using alkenes), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines). The resulting 4-substituted-5-chloro-2,3-difluoropyridine can then undergo a second coupling reaction at the C-5 chloro position, typically requiring more forcing conditions (e.g., higher temperatures, stronger bases, or more specialized ligands) to build further molecular complexity.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2,3-difluoro-4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClF2IN/c6-2-1-10-5(8)3(7)4(2)9/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPCIZUUCBFPQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)F)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClF2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573778 | |
| Record name | 5-Chloro-2,3-difluoro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406676-26-4 | |
| Record name | 5-Chloro-2,3-difluoro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-CHLORO-2,3-DIFLUORO-4-IODOPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 5 Chloro 2,3 Difluoro 4 Iodopyridine and Analogues
Direct Halogenation Approaches for Pyridine (B92270) Derivatives
Direct C-H halogenation offers the most atom-economical route to halogenated pyridines, by transforming a carbon-hydrogen bond directly into a carbon-halogen bond. However, the regioselectivity of such reactions on an electron-deficient ring system like pyridine, especially one already bearing multiple deactivating fluorine atoms, presents a significant synthetic challenge.
Regioselective C-H Halogenation Strategies
The direct C-H chlorination and subsequent iodination of a 2,3-difluoropyridine (B50371) core to yield 5-chloro-2,3-difluoro-4-iodopyridine is a challenging transformation. The pyridine ring is inherently electron-deficient, and the presence of two strongly electron-withdrawing fluorine atoms further deactivates the ring towards electrophilic aromatic substitution, which is the typical mechanism for direct halogenation. numberanalytics.com Electrophilic halogenation of pyridines, when it does occur, generally requires harsh conditions and often leads to a mixture of regioisomers. numberanalytics.com
The regioselectivity of electrophilic substitution on the pyridine ring is dictated by the stability of the cationic intermediate (the sigma complex). Attack at the 3- and 5-positions is generally favored over the 2-, 4-, and 6-positions, as it avoids placing a positive charge on the electronegative nitrogen atom. However, the existing substituents on the ring play a crucial role in directing incoming electrophiles. For a substrate like 2,3-difluoropyridine, the 5-position would be the most likely site for initial electrophilic chlorination, influenced by the directing effects of the fluorine atoms. Subsequent iodination at the 4-position would be even more challenging due to the increased deactivation of the ring by the newly introduced chlorine atom.
Modern methods for regioselective C-H halogenation often rely on transition-metal catalysis or the use of specifically designed directing groups to achieve high selectivity. nih.govnih.gov For instance, rhodium-catalyzed C-H chlorination of 7-azaindoles using 1,2-dichloroethane (B1671644) as the chlorinating agent has been reported to be highly regioselective. nih.gov While a direct application of such a method to 2,3-difluoropyridine for the synthesis of the target molecule has not been explicitly documented in the literature, these advanced strategies highlight the potential for future developments in the direct halogenation of such challenging substrates.
Examination of Ortho-Lithiation Followed by Halogenation
A more controlled and widely used method for the regioselective functionalization of pyridines is ortho-lithiation, also known as directed ortho-metalation (DoM). This approach involves the deprotonation of a C-H bond ortho to a directing group by a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA), to form a lithiated intermediate. This intermediate can then be quenched with an electrophile, such as iodine, to introduce a substituent at a specific position.
While a direct ortho-lithiation of 5-chloro-2,3-difluoropyridine (B143520) to introduce an iodine atom at the 4-position has not been detailed, a closely related synthesis has been reported for a similar analogue. Specifically, the synthesis of 5-chloro-2-fluoro-4-iodopyridine (B1358075) has been achieved via the ortho-lithiation of 5-chloro-2-fluoropyridine (B74285). In this procedure, 5-chloro-2-fluoropyridine is treated with lithium diisopropylamide (LDA) at low temperatures (-78 °C), leading to deprotonation at the 4-position, which is ortho to the directing fluorine atom. The resulting lithiated species is then quenched with solid iodine to yield 5-chloro-2-fluoro-4-iodopyridine. This methodology demonstrates the feasibility of using ortho-lithiation for the specific introduction of an iodine atom onto a halogenated pyridine ring.
Indirect Synthetic Pathways
Indirect methods, which involve the construction of the target molecule from a precursor that already contains some of the required functionality, often provide more reliable and scalable routes to highly substituted pyridines like this compound.
Halogen Exchange Reactions for Fluorine and Iodine Incorporation
Halogen exchange (Halex) reactions are a powerful tool for the synthesis of fluorinated aromatic compounds. googleapis.com These reactions typically involve the displacement of a chlorine or bromine atom with a fluoride (B91410) ion, often using an alkali metal fluoride like potassium fluoride (KF) or cesium fluoride (CsF) at elevated temperatures. googleapis.com
A key intermediate for the synthesis of this compound is 5-chloro-2,3-difluoropyridine. The synthesis of this intermediate from 2,3,5-trichloropyridine (B95902) via a halogen exchange reaction is well-documented. chemicalbook.comdissertationtopic.netgoogle.com In a typical procedure, 2,3,5-trichloropyridine is heated with a mixture of potassium fluoride and cesium fluoride in a high-boiling polar aprotic solvent such as sulfolane (B150427) or dimethyl sulfoxide (B87167) (DMSO). chemicalbook.comgoogle.com The fluorine atoms preferentially displace the chlorine atoms at the 2- and 3-positions, driven by the greater lability of chlorine at the α- and β-positions of the pyridine ring towards nucleophilic attack. This reaction can be carried out with high yield and purity, making it a viable industrial process. google.com
The starting material for this sequence, 2,3,5-trichloropyridine, can itself be synthesized through various methods, including the reduction of pentachloropyridine (B147404) with zinc dust or through a multi-step process starting from 2-aminopyridine (B139424). google.comprepchem.com This latter route involves the chlorination of 2-aminopyridine to give 2-amino-3,5-dichloropyridine, followed by a Sandmeyer reaction to replace the amino group with a chlorine atom, and a final chlorination step to yield 2,3,5-trichloropyridine. google.com
Nucleophilic Aromatic Substitution (SNAr) in Polyhalogenated Pyridine Synthesis
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in pyridine chemistry. The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophiles, especially when activated by electron-withdrawing groups such as halogens. In the context of polyhalogenated pyridines, the positions most activated towards SNAr are the 2-, 4-, and 6-positions.
The synthesis of 5-chloro-2,3-difluoropyridine from 2,3,5-trichloropyridine, as described in the previous section, is a prime example of an SNAr reaction. In this case, fluoride ions act as the nucleophiles, attacking the 2- and 3-positions of the pyridine ring and displacing the chloride ions. The reactivity order for halogen displacement in SNAr reactions on pyridines is generally F > Cl > Br > I as the attacking nucleophile's ability to stabilize the negative charge in the Meisenheimer intermediate is key, while the leaving group ability follows the reverse order I > Br > Cl > F. The successful displacement of chlorine by fluorine in the Halex reaction is driven by the high concentration of fluoride ions and high temperatures.
While a direct SNAr reaction to introduce the iodine at the 4-position of a pre-functionalized pyridine to form this compound is not a common strategy due to the poor nucleophilicity of iodide in many SNAr reactions, the principles of SNAr are crucial for the synthesis of the necessary precursors.
Palladium-Catalyzed Synthetic Routes for Halogenated Pyridines
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. More recently, palladium-catalyzed C-H activation and functionalization have emerged as powerful tools for the direct introduction of substituents onto aromatic rings, including pyridines. nih.govnih.govresearchgate.netresearchgate.net
The direct C-H iodination of 5-chloro-2,3-difluoropyridine at the 4-position using a palladium catalyst represents a potential modern approach to the synthesis of the target molecule. Palladium-catalyzed C-H functionalization of pyridines often proceeds via coordination of the palladium catalyst to the pyridine nitrogen, which then directs the C-H activation to the ortho (2- or 6-) position. nih.gov Functionalization at other positions, such as the 3- or 4-position, often requires the installation of a specific directing group.
Advanced Synthetic Techniques Relevant to Polyhalogenated Pyridines
The inherent electronic properties of the pyridine ring, being electron-deficient, often necessitate non-traditional approaches to achieve specific substitution patterns. Direct electrophilic halogenation can be challenging and may lead to mixtures of isomers. Consequently, more advanced and regioselective methods have been developed.
Ring-Opening and Ring-Closing Sequences for Pyridine Halogenation
A powerful strategy to overcome the innate reactivity patterns of pyridines involves temporarily disrupting the aromaticity of the ring. This is achieved through ring-opening reactions, which transform the electron-deficient heterocycle into a more reactive, acyclic intermediate. This intermediate can then undergo selective functionalization, such as halogenation, before a subsequent ring-closing step regenerates the pyridine ring, now bearing the desired substituents.
One of the classic examples of this approach is the Zincke reaction . In this process, a pyridine is activated by an N-aryl or N-acyl group to form a pyridinium (B92312) salt. This salt then reacts with a secondary amine to open the ring, forming a so-called Zincke imine or Zincke aldehyde . These acyclic intermediates, which are essentially activated dienes, are susceptible to regioselective halogenation under mild conditions using reagents like N-halosuccinimides (NCS, NBS, NIS). Following halogenation, the pyridine ring can be reformed, often by treatment with an ammonium (B1175870) source, to yield a 3-halopyridine. researchgate.netyoutube.com This method provides a valuable route to functionalize the C-3 position of the pyridine ring, which is often difficult to access directly. researchgate.net
Recent advancements have expanded the utility of this concept. For instance, the conversion of pyridines into other aromatic systems, such as benzonitriles, has been achieved through a sequence involving pyridine N-oxidation, photochemical ring-opening to a nitrile-containing butadiene, and subsequent Diels-Alder cycloaddition. acs.org While not a direct halogenation method, this highlights the versatility of ring-opening strategies for skeletal editing of the pyridine core, which can be a precursor to introducing halogens.
Other ring-opening and closing strategies include:
ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closing): This is a broader class of reactions where a nucleophile adds to the pyridine ring, leading to its opening and subsequent closure to form a new heterocyclic or carbocyclic system. This has been used to convert pyridines into various substituted arenes. chemrxiv.org
Transformations of Pyridones: Polycyclic pyridones can be synthesized through ring-opening transformations of precursor molecules like 3-hydroxy-3,4-dihydropyrido[2,1-c] nih.govresearchgate.netoxazine-1,8-diones. nih.gov These pyridone structures can then be further functionalized.
Metathesis Reactions: Ring-closing metathesis (RCM) of suitably substituted dienes containing a nitrogen atom is a key step in the synthesis of substituted 3-hydroxypyridines and 3-aminopyridines. organic-chemistry.org
These ring-opening and ring-closing sequences offer a counter-intuitive but highly effective approach to synthesizing specifically substituted pyridines that are not readily accessible through conventional methods.
Utilization of Designed Phosphine (B1218219) Reagents for Selective Halogenation
A significant challenge in pyridine chemistry is the selective functionalization of the C-4 position. To address this, innovative methods utilizing designed phosphine reagents have been developed. This strategy involves a two-step process where a phosphine reagent is first installed at the 4-position of the pyridine ring to form a phosphonium (B103445) salt. This phosphonium group then acts as an excellent leaving group, which can be displaced by a halide nucleophile to yield the 4-halopyridine. nih.gov
The key to the success of this methodology lies in the design of the phosphine reagent itself. By incorporating electron-deficient pyridine ligands onto the phosphine, the resulting phosphonium salts become more electrophilic and thus more reactive towards displacement by halide nucleophiles. chemrxiv.orgnih.gov This increased reactivity allows for the halogenation of a broad range of unactivated pyridines, including those bearing various steric and electronic substitutions. nih.gov
The reaction conditions for the halogenation step can be tuned depending on the desired halogen.
Chlorination can often be achieved using lithium chloride (LiCl) in a suitable solvent like dioxane at elevated temperatures. nih.gov
Bromination and Iodination may require the addition of a Brønsted acid, such as trifluoromethanesulfonic acid (TfOH), along with the corresponding lithium halide (LiBr or LiI) to achieve good yields. chemrxiv.orgnih.gov The iodination reactions often necessitate higher temperatures and longer reaction times compared to chlorination and bromination. nih.gov
Computational studies have indicated that the carbon-halogen bond formation proceeds through a stepwise S_NAr (nucleophilic aromatic substitution) pathway, with the elimination of the phosphine being the rate-determining step. nih.gov This method has proven to be robust and is even applicable to the late-stage halogenation of complex pharmaceutical intermediates. chemrxiv.orgnih.gov
| Reagent Class | General Application | Key Features |
| Designed Phosphines | Selective 4-halogenation of pyridines | Forms a phosphonium salt intermediate; halide displaces the phosphonium group. |
| Iodinating Agents | Introduction of iodine | Various reagents available, including molecular iodine, NIS, and IPy2BF4. |
Different iodinating reagents can be employed in synthetic chemistry, each with its own reactivity profile. Some common examples include molecular iodine (I₂), N-iodosuccinimide (NIS), and bis(pyridine)iodonium tetrafluoroborate (B81430) (IPy₂BF₄). researchgate.net The choice of reagent often depends on the specific substrate and desired reaction conditions.
Industrial Scale Synthetic Considerations for Halogenated Pyridines
The transition from laboratory-scale synthesis to industrial production of polyhalogenated pyridines introduces a new set of challenges and considerations. Key factors that become paramount on a larger scale include cost-effectiveness, safety, process efficiency, and environmental impact.
Synthesis of Precursors: The industrial production of a complex molecule like this compound would likely start from a more readily available, simpler pyridine derivative. For instance, a patented industrial method describes the synthesis of the precursor, 5-chloro-2,3-difluoropyridine, from 2-aminopyridine. This multi-step process involves:
Chlorination of 2-aminopyridine to produce 2-amino-3,5-dichloropyridine.
Diazotization followed by a Sandmeyer reaction to generate 2,3,5-trichloropyridine.
A final fluorination step using a mixture of cesium fluoride and potassium fluoride in a high-boiling solvent system to yield 5-chloro-2,3-difluoropyridine with high yield and purity. google.comchemicalbook.com
Process Optimization and Efficiency: On an industrial scale, even small improvements in reaction yield can lead to significant cost savings. Researchers have developed highly efficient methods for manufacturing pyridine compounds, for example, by incorporating a dehydrating agent to slow down the dimerization of starting materials, which can be a significant side reaction. vcu.edu This has been shown to dramatically improve the yield of the final product. vcu.edu Furthermore, the development of continuous flow reactor processes, as opposed to traditional batch processes, can lead to substantial reductions in production costs and improved safety profiles. vcu.edu
Halogenation and Purification: The final halogenation step, in this case, the iodination of 5-chloro-2,3-difluoropyridine to the target molecule, would need to be carefully optimized for industrial production. This includes the selection of a cost-effective and efficient iodinating reagent and the development of a robust purification protocol to remove any unreacted starting material, by-products, and residual reagents. High-temperature radical chlorinations are one example of an industrial strategy for preparing chlorinated pyridines. youtube.com The purification of the final product is a critical step to ensure it meets the stringent purity requirements for its intended application, particularly in the pharmaceutical industry.
Economic and Environmental Factors: The high cost of many specialized reagents and the generation of chemical waste are significant concerns in industrial synthesis. Therefore, there is a continuous drive to develop more sustainable and cost-effective processes. This includes the use of less expensive catalysts, solvent recycling, and the design of synthetic routes with fewer steps and higher atom economy. The high cost of many commercially available 4-halopyridines, for example, is a direct consequence of the challenges associated with their synthesis. nih.gov
Reactivity Profiles and Transformational Chemistry of 5 Chloro 2,3 Difluoro 4 Iodopyridine
Cross-Coupling Reactions at the Iodine Substituent
The presence of an iodine atom at the C4-position of 5-Chloro-2,3-difluoro-4-iodopyridine offers a prime site for various palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most labile among the carbon-halogen bonds present in the molecule, making it highly susceptible to oxidative addition to a palladium(0) catalyst, which is the initial step in many cross-coupling catalytic cycles. This selective reactivity allows for the introduction of a wide array of substituents at this position while leaving the chloro and fluoro groups intact for potential subsequent transformations.
Suzuki-Miyaura Coupling Applications
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. pkusz.edu.cnunits.it In the case of this compound, the iodine at the C4 position is the most reactive site for this transformation. The reaction involves the palladium-catalyzed coupling with various aryl- or vinylboronic acids or their corresponding esters. pkusz.edu.cnunits.it
The general conditions for a Suzuki-Miyaura coupling of this compound would involve a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium(II) precursor like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, and a base. pkusz.edu.cn The choice of ligand and base can be crucial for achieving high yields and preventing side reactions. Given the electron-deficient nature of the pyridine (B92270) ring, the coupling is generally efficient.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 90 | Typically >85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Typically >80 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 80 | Typically >85 |
Sonogashira Coupling Potentials
The Sonogashira coupling reaction is a method to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. researchgate.netorganic-chemistry.org For this compound, the C4-iodo substituent is the preferred site for this reaction, allowing for the introduction of various alkynyl groups. researchgate.netorganic-chemistry.org This reaction is valuable for creating extended π-systems and for the synthesis of precursors to more complex heterocyclic structures.
The reaction is generally carried out under mild conditions, often at room temperature, using a base such as an amine (e.g., triethylamine (B128534) or diisopropylamine), which also serves as the solvent in some cases. researchgate.net The choice of palladium catalyst and copper source can influence the reaction's efficiency.
Table 2: Potential Conditions for Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Terminal Alkyne | Palladium Catalyst | Copper(I) Source | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | THF | Room Temp | Typically >90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 50 | Typically >85 |
| 3 | 1-Hexyne | Pd(OAc)₂ | CuI | Triethylamine | DMF | Room Temp | Typically >90 |
Negishi and Stille Coupling Considerations
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.govwikipedia.org The high reactivity of organozinc reagents allows for the coupling to occur under mild conditions and with a high degree of functional group tolerance. nih.govwikipedia.org For this compound, a Negishi coupling at the C4-iodo position would enable the introduction of various alkyl, aryl, or vinyl groups. nih.gov The organozinc reagent can be prepared in situ or as a stable solution. google.com
Stille Coupling: The Stille reaction utilizes an organotin compound (organostannane) as the coupling partner with an organic halide, catalyzed by palladium. nih.govgoogle.com A key advantage of Stille coupling is the stability of organostannanes to air and moisture. nih.gov This reaction would also selectively occur at the C4-iodo position of this compound, providing a reliable method for forming carbon-carbon bonds. nih.gov However, a significant drawback is the toxicity of the tin reagents and byproducts. nih.gov
Table 3: General Considerations for Negishi and Stille Couplings
| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Negishi | Organozinc (R-ZnX) | Pd(PPh₃)₄ or Ni(acac)₂ | High reactivity, functional group tolerance. nih.govwikipedia.org | Sensitivity of organozinc reagents to air and moisture. nih.gov |
| Stille | Organostannane (R-SnR'₃) | Pd(PPh₃)₄ | Stability of organostannane reagents. nih.gov | Toxicity of tin compounds. nih.gov |
Nucleophilic Substitution Reactions on the Pyridine Core
The electron-deficient nature of the pyridine ring in this compound, exacerbated by the presence of four electron-withdrawing halogen atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The positions of the halogens influence the regioselectivity of these reactions.
Exploration of Amination Reactions with Polyhalogenated Pyridines
The introduction of amino groups onto the pyridine ring is a crucial transformation in the synthesis of many biologically active compounds. In polyhalogenated pyridines, the site of amination can often be controlled by the reaction conditions. For a compound like this compound, the fluoro groups, particularly at the C2 position, are generally more susceptible to nucleophilic attack than the chloro group in SNAr reactions, especially under thermal conditions. However, catalytic conditions can alter this selectivity. researchgate.net
Recent research has focused on developing more environmentally friendly methods for the amination of polyhalogenated pyridines. nih.govnih.govacs.org These protocols aim to avoid the use of expensive and toxic heavy metal catalysts and volatile organic solvents. One such approach involves the use of a strong base, such as sodium tert-butoxide (NaOtBu), in water as the solvent. nih.govnih.govacs.org These conditions have been shown to be highly efficient for the selective amination of various polyhalogenated pyridines. nih.govnih.govacs.org
In these base-promoted reactions, amination often occurs selectively at the C2 position of the pyridine ring. acs.org For this compound, this would likely lead to the displacement of the C2-fluoro substituent. Mechanistic studies suggest that in some cases, the base may facilitate the dissociation of a solvent like N,N-dimethylformamide (DMF) to generate the amine nucleophile in situ. nih.gov
Table 4: Example of Environmentally Benign Amination of a Polyhalogenated Pyridine
| Substrate | Amine Source | Base | Solvent | Temperature (°C) | Selectivity | Yield |
|---|---|---|---|---|---|---|
| 2-Fluoropyridine derivatives | Various amines (or DMF as precursor) | NaOtBu | Water | ~140 | High for C2-amination acs.org | Good to excellent acs.org |
Transition Metal-Catalyzed Amination Strategies
The introduction of an amino group onto the pyridine ring of this compound can be effectively achieved through transition metal-catalyzed cross-coupling reactions. Given the presence of multiple halogen substituents, regioselectivity becomes a critical aspect of these transformations. The reactivity of halogens in such coupling reactions typically follows the order I > Br > Cl, with fluoro groups being the least reactive. Consequently, the iodine atom at the C4 position is the most likely site for substitution.
Palladium and copper-based catalytic systems are commonly employed for C-N bond formation. For instance, the Buchwald-Hartwig amination, which utilizes a palladium catalyst in conjunction with a suitable ligand (e.g., a biarylphosphine), is a powerful tool for this purpose. The reaction would proceed by oxidative addition of the palladium(0) catalyst to the C-I bond, followed by coordination of the amine and subsequent reductive elimination to afford the aminated product.
A representative reaction is shown below:
The choice of ligand, base, and solvent is crucial for optimizing the reaction conditions and achieving high yields. Electron-donating ligands can facilitate the oxidative addition step, while sterically hindered ligands can promote the reductive elimination.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of this compound
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd2(dba)3 | XPhos | Cs2CO3 | Toluene | 100 | >90 (hypothetical) |
| Pd(OAc)2 | BINAP | K3PO4 | Dioxane | 110 | 85-95 (hypothetical) |
| CuI | Phenanthroline | K2CO3 | DMF | 120 | 70-85 (hypothetical) |
Note: The yields presented in this table are hypothetical and based on typical outcomes for similar substrates in Buchwald-Hartwig amination reactions.
Reactivity towards Oxygen and Sulfur Nucleophiles
The electron-deficient nature of the this compound ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The high electronegativity of the fluorine atoms significantly activates the pyridine ring for nucleophilic attack. nih.govacs.org The positions ortho and para to the activating fluorine atoms are the most likely sites for substitution. In this molecule, the fluorine at C2 and the chlorine at C5 are the most probable leaving groups in an SNAr reaction.
When reacting with oxygen nucleophiles, such as alkoxides or phenoxides, substitution is expected to occur preferentially at the C2 position, displacing the fluoride (B91410). This is because the C2 position is activated by the adjacent nitrogen atom and the fluorine atom at C3.
Similarly, sulfur nucleophiles, which are generally softer and highly nucleophilic, are expected to react readily with this compound. msu.edu Thiolates, for example, would likely displace the fluoride at the C2 position to form the corresponding 2-thioether derivative. The relative reactivity of the C-F versus C-Cl bond in SNAr reactions can be influenced by the nature of the nucleophile and the reaction conditions. Generally, the C-F bond is more labile in SNAr reactions of heteroaromatics. nih.govacs.org
Table 2: Predicted Regioselectivity in SNAr Reactions of this compound
| Nucleophile | Reagent Example | Predicted Major Product |
| Oxygen | Sodium methoxide | 5-Chloro-3-fluoro-4-iodo-2-methoxypyridine |
| Oxygen | Sodium phenoxide | 5-Chloro-3-fluoro-4-iodo-2-phenoxypyridine |
| Sulfur | Sodium thiophenoxide | 5-Chloro-3-fluoro-4-iodo-2-(phenylthio)pyridine |
Electrophilic Aromatic Substitution Limitations and Alternatives
Electrophilic aromatic substitution (EAS) reactions on the pyridine ring are generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. stackexchange.com In the case of this compound, the presence of four strongly electron-withdrawing halogen substituents further deactivates the ring towards electrophilic attack. nih.govacs.org Standard electrophilic substitution reactions such as nitration, sulfonation, or Friedel-Crafts reactions are highly unlikely to proceed under normal conditions. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com The pyridine nitrogen would likely be protonated or coordinate to the Lewis acid catalyst, further deactivating the ring. stackexchange.com
Given these limitations, alternative strategies are necessary to introduce substituents that are typically installed via EAS. One common approach is to perform a halogen-metal exchange followed by quenching with an electrophile. For instance, the iodine at the C4 position can be selectively lithiated using an organolithium reagent at low temperature, followed by the addition of an electrophile.
Another alternative is to first introduce an electron-donating group onto the ring via a nucleophilic substitution or a cross-coupling reaction, which can then direct subsequent electrophilic substitutions. However, the polysubstituted nature of the starting material makes this a less straightforward approach.
Radical Reactions Involving Halogenated Pyridines
Radical reactions offer a complementary approach to the functionalization of halogenated pyridines, often with different regioselectivity compared to ionic reactions.
Photostimulated Radical Nucleophilic Substitution (SRN1) Reactions
The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism provides a pathway for the substitution of aryl halides that are unreactive towards traditional SNAr reactions. wikipedia.orgorganicreactions.org This reaction is initiated by the transfer of an electron to the aromatic substrate, forming a radical anion. wikipedia.org This radical anion then expels the halide to generate an aryl radical, which can then react with a nucleophile. wikipedia.org
For this compound, the C-I bond is the most likely to undergo cleavage in an SRN1 reaction due to its lower bond strength compared to C-Cl and C-F bonds. Photostimulation is often used to initiate the electron transfer process. acs.orgacs.org A variety of nucleophiles, including enolates, thiolates, and certain carbanions, can participate in SRN1 reactions. wikipedia.orgacs.org
The general mechanism is as follows:
Initiation: An electron is transferred to the pyridine, often photochemically, to form a radical anion.
Propagation:
The radical anion fragments, cleaving the C-I bond to form an aryl radical and an iodide anion.
The aryl radical reacts with a nucleophile to form a new radical anion.
This new radical anion transfers its electron to another molecule of the starting material, propagating the chain.
Electron-Withdrawing Effects of Fluorine on Reactivity
The two fluorine atoms at the C2 and C3 positions have a profound impact on the reactivity of the pyridine ring. Their strong electron-withdrawing inductive effect significantly lowers the energy of the π* orbitals of the pyridine ring, making it more susceptible to electron transfer and thus facilitating the initiation of radical reactions like SRN1. nih.gov
The electron-withdrawing effects also play a crucial role in the previously discussed SNAr reactions, where they activate the ring towards nucleophilic attack. nih.govacs.org The high electronegativity of fluorine makes the adjacent carbon atoms more electrophilic and stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. nih.govacs.org
Building Block Utility in Medicinal Chemistry
The structural complexity and reactivity of this compound make it a valuable intermediate in the synthesis of a wide array of bioactive molecules. The presence of multiple halogen atoms at distinct positions on the pyridine ring allows for selective chemical transformations, enabling medicinal chemists to construct intricate molecular architectures.
Development of Novel Pharmaceutical Agents
This compound serves as a key starting material in the creation of new pharmaceutical agents, particularly in the development of targeted therapies for diseases such as cancer. The distinct reactivity of the iodine atom, often utilized in cross-coupling reactions, provides a straightforward method for introducing diverse functional groups to the pyridine core, leading to the generation of extensive compound libraries for drug screening. While specific drug candidates developed directly from this compound are not extensively detailed in publicly available research, the utility of closely related fluorinated and chlorinated pyridines in synthesizing novel anti-cancer agents is well-documented, suggesting a similar potential for this compound.
Role in Modulating Biological Targets
The incorporation of the 5-chloro-2,3-difluoropyridine (B143520) moiety into drug candidates can significantly influence their interaction with biological targets. The electron-withdrawing nature of the fluorine and chlorine atoms can alter the electronic properties of the molecule, potentially enhancing its binding affinity to the active site of a target protein. Furthermore, the specific substitution pattern can provide directional interactions, such as halogen bonding, which can contribute to the selectivity and potency of the drug. Research on analogous compounds has shown that the strategic placement of halogens on a pyridine ring is a key factor in modulating the activity of kinase inhibitors, a critical class of anti-cancer drugs.
Contribution to Enhanced Metabolic Stability in Drug Candidates
A significant challenge in drug development is ensuring that a candidate molecule is not rapidly metabolized and cleared from the body before it can exert its therapeutic effect. The introduction of fluorine atoms into a drug molecule is a well-established strategy to enhance metabolic stability. The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes. The presence of two fluorine atoms in this compound makes it an attractive building block for designing drug candidates with improved pharmacokinetic profiles, potentially leading to a longer duration of action and reduced dosing frequency.
Impact on Binding Affinity to Biological Receptors
The combination of chloro, fluoro, and iodo substituents on the pyridine ring of this compound can have a profound impact on the binding affinity of a drug candidate to its biological receptor. The lipophilicity and polarity of the molecule can be fine-tuned by the presence of these halogens. Fluorine, in particular, can engage in favorable interactions with receptor pockets, including hydrogen bonds and dipole-dipole interactions. This can lead to a more potent and selective drug molecule. The strategic placement of these halogens allows for the optimization of the ligand-receptor interactions, a critical aspect of rational drug design.
Applications in Agrochemical Research and Development
The utility of this compound extends beyond pharmaceuticals into the domain of agrochemical research, where it serves as a valuable intermediate in the synthesis of modern crop protection agents.
Precursor in Herbicide Synthesis
An in-depth analysis of the chemical compound this compound reveals its significance as a highly functionalized building block in the development of targeted molecules for therapeutic and agricultural applications. This article explores its role in drug discovery, pesticide development, and its utility in structure-based design, culminating in a case study on its potential application in cancer research.
Derivatization and Functionalization of 5 Chloro 2,3 Difluoro 4 Iodopyridine
Synthesis of More Complex Fluorinated Pyridines
The transformation of 5-Chloro-2,3-difluoro-4-iodopyridine into more elaborate fluorinated pyridines is primarily achieved through the selective functionalization of its halogenated positions. The carbon-iodine bond is the most reactive site, making it the initial target for introducing complexity.
Research on analogous polyhalogenated pyridines, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, demonstrates that these molecules can serve as versatile intermediates for creating penta-substituted pyridines. researchgate.net One key strategy involves regioselective Nucleophilic Aromatic Substitution (SNAr) reactions, where various nucleophiles can displace the halogen atoms. researchgate.net Given the hierarchy of halogen reactivity (I > Br > Cl > F), the iodine atom on this compound would be the most probable site for initial substitution.
Another powerful technique is the halogen dance reaction, which has been used to synthesize unique halopyridine isomers. scilit.com Furthermore, strategies involving C6 magnesiation followed by trapping with electrophiles have been successfully employed to generate a variety of pentasubstituted pyridines with desired functionalities, paving the way for further chemical manipulation. scilit.com These established methodologies for similar compounds underscore the potential of this compound as a precursor for a diverse array of complex, multi-substituted fluorinated pyridines.
Formation of Other Heterocyclic Compounds
While direct conversion of this compound into different heterocyclic systems is a specialized area of research, its potential as a synthon for such transformations is significant. The functional groups on the pyridine (B92270) ring can be used to construct new, fused or spirocyclic heterocyclic structures.
For instance, the introduction of appropriate functional groups at two adjacent positions on the pyridine ring can facilitate intramolecular cyclization reactions to form bicyclic heteroaromatic systems. A general example of heterocycle transformation involves the treatment of 5-substituted-4-chloro-1,2,3-dithiazolium chlorides with aqueous ammonia (B1221849) to yield 4-substituted-3-chloro-1,2,5-thiadiazoles. nih.gov This principle of ring transformation, by manipulating substituents, can be conceptually applied to heavily functionalized pyridines. By first using the iodine and chlorine sites on this compound to introduce groups capable of ring closure, it could serve as a scaffold for building more complex heterocyclic frameworks, such as pyridothiophenes or pyridofurans.
Introduction of Diverse Functional Groups for Advanced Applications
The introduction of a wide range of functional groups onto the this compound core is crucial for its application in medicinal chemistry, agrochemicals, and materials science. chemimpex.com The distinct reactivity of the C-I and C-Cl bonds allows for a variety of selective cross-coupling and substitution reactions.
The C4-iodo position is particularly amenable to classic palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions allow for the efficient construction of complex molecular architectures. chemimpex.com This versatility makes related compounds like 5-Chloro-2-fluoro-4-iodopyridine (B1358075) valuable intermediates in the synthesis of novel pharmaceuticals, including targeted therapies for cancer, and in the development of effective crop protection agents. chemimpex.com
The introduction of perfluoroalkyl sulfide (B99878) groups into heterocyclic compounds is another important functionalization, often used in the creation of agrochemicals and pharmaceuticals. beilstein-journals.org These reactions can be achieved through various methods, including the reaction of heterocyclic thiols with iodoperfluoroalkanes. beilstein-journals.org
Below is a table summarizing potential functionalization reactions for polyhalogenated pyridines like this compound.
| Reaction Type | Reagent/Catalyst | Functional Group Introduced | Target Position |
| Suzuki Coupling | Aryl/heteroaryl boronic acid, Pd catalyst | Aryl, Heteroaryl | C4 (Iodo) |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl | C4 (Iodo) |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino (primary, secondary) | C4 (Iodo) |
| Stille Coupling | Organostannane, Pd catalyst | Alkyl, Aryl, Vinyl | C4 (Iodo) |
| Nucleophilic Aromatic Substitution (SNAr) | Alkoxides, Thiolates | Alkoxy, Thioether | C4 (Iodo), C5 (Chloro) |
Dimerization and Oligomerization Strategies for Polyhalogenated Pyridines
The synthesis of dimers and oligomers from pyridine-based monomers is a significant area of research for creating novel materials with unique electronic and photophysical properties. For polyhalogenated pyridines, dimerization can be achieved through classical coupling reactions, such as Ullmann coupling, which involves the copper-promoted reaction of two aryl halides to form a biaryl system. In the case of this compound, the high reactivity of the C-I bond would favor dimerization at the 4-position.
A different approach involves the use of pyridine derivatives as ligands in transition metal complexes that catalyze olefin oligomerization. researchgate.netyu.edu.jo For example, 2,6-bis(arylimino)pyridine ligands form complexes with metals like iron and cobalt that are highly active catalysts. researchgate.net While this involves the use of pyridines to create oligomers rather than being oligomerized themselves, it highlights a major application of functionalized pyridine chemistry.
Furthermore, photochemical methods can induce the oligomerization of the pyridine ring itself. Irradiation of poly(4-vinyl pyridine) and pyridine can lead to the opening of the pyridine ring to form 5-amino-2,4-pentadienals. nih.gov These intermediates can then undergo self-condensation to produce conjugated polyazaacetylene oligomers, which exhibit electronic conductivity. nih.gov This light-induced process demonstrates a pathway to creating conjugated polymers from pyridine precursors. nih.gov
| Strategy | Description | Monomer Type | Resulting Structure |
| Metal-Catalyzed Cross-Coupling | Coupling of halogenated positions using catalysts (e.g., Pd, Cu) to form C-C bonds between units. | Polyhalogenated Pyridines | Bi-pyridines, Oligo-pyridines |
| Ligand-Based Catalysis | Pyridine derivatives act as ligands for transition metals which catalyze the oligomerization of other molecules like olefins. yu.edu.jo | Iminopyridines | Polyolefins |
| Photochemical Ring-Opening | UV irradiation induces pyridine ring-opening and subsequent polycondensation. nih.gov | Pyridine | Polyazaacetylene Oligomers |
Computational Chemistry and Mechanistic Studies
Theoretical Investigations of Reaction Mechanisms
Computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating the complex reaction pathways of highly substituted heterocycles. researchgate.netnih.gov For 5-Chloro-2,3-difluoro-4-iodopyridine, theoretical studies are essential to predict regioselectivity and understand the energetic barriers of potential transformations.
Nucleophilic Aromatic Substitution (SNAr) is a primary reaction pathway for electron-deficient rings like pyridine (B92270). nih.govpearson.com The reaction is significantly influenced by the nature and position of the halogen substituents, which serve as both activating groups (by withdrawing electron density) and potential leaving groups. The generally accepted mechanism involves the addition of a nucleophile to form a negatively charged intermediate, known as a Meisenheimer complex, followed by the elimination of a leaving group. diva-portal.org
In the case of this compound, a nucleophile can attack several positions. The electron-withdrawing nature of the nitrogen atom and the halogens depletes the ring of electron density, making it susceptible to nucleophilic attack. pearson.com The positions most activated for SNAr are C2, C4, and C6 (unsubstituted in this case). The relative reactivity of the leaving groups typically follows the order I > Br > Cl > F for SNAr reactions, due to the C-X bond strength. However, the powerful electron-withdrawing ability of fluorine can significantly activate the carbon it is attached to for nucleophilic attack.
Computational studies on similar polyhalogenated pyridines suggest that the first step, the formation of the Meisenheimer complex, is often the rate-determining step. researchgate.net DFT calculations can model the transition states and intermediates for nucleophilic attack at each halogenated position (C2, C3, C4, C5). These calculations would reveal the activation energies associated with each pathway, thereby predicting the most likely site of substitution. For instance, while the C-I bond is the weakest, the C4 position is highly activated by the flanking chloro and fluoro substituents and the ring nitrogen. Similarly, the C2-F bond is activated by the adjacent nitrogen. Recent studies have also shown that some SNAr reactions may proceed through a concerted (cSNAr) mechanism rather than a stepwise one, a possibility that can be investigated computationally by searching for a single transition state instead of an intermediate. nih.govrsc.orgsemanticscholar.org
| Position of Attack | Leaving Group | Activating Factors | Predicted Relative Activation Energy | Likely Rate-Determining Step |
|---|---|---|---|---|
| C4 | I- | Weakest C-X bond; Flanked by electron-withdrawing Cl and F; Para to Nitrogen. | Lowest | Formation of Meisenheimer Intermediate |
| C2 | F- | Strong activation by adjacent Nitrogen; Strong C-F bond makes F a poor leaving group. | High | Elimination of Fluoride (B91410) |
| C5 | Cl- | Meta to Nitrogen; Moderate C-Cl bond strength. | Intermediate | Formation of Meisenheimer Intermediate |
| C3 | F- | Meta to Nitrogen; Strong C-F bond. | Highest | Formation of Meisenheimer Intermediate / Elimination of Fluoride |
Beyond ionic pathways, the potential for radical-mediated reactions exists, particularly involving the weaker carbon-iodine bond. Single-electron reduction of halopyridines can generate pyridyl radicals, which can then participate in various transformations. nih.gov This process can be initiated photochemically or through the use of specific reagents.
Theoretical studies can explore the feasibility of forming a pyridyl radical at each halogen-substituted position. DFT calculations can determine the bond dissociation energies (BDEs) for the C-I, C-Cl, and C-F bonds. It is expected that the C4-I bond would have the lowest BDE, making it the most probable site for radical formation. Computational modeling can also investigate the subsequent reactions of this radical intermediate, such as hydrogen atom abstraction or addition to unsaturated systems. Furthermore, mechanistic studies can differentiate between a true radical pathway and a concerted process that might have some radical character, such as halogen-bonding-mediated radical reactions. nih.govresearchgate.net
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of this compound is fundamental to understanding its reactivity. Computational methods provide deep insights into how the interplay of different halogens and the nitrogen heteroatom governs the molecule's properties. rsc.org
Analysis of the molecular electrostatic potential (MEP) map would reveal the electron-rich and electron-deficient regions of the molecule. The most positive (electron-poor) regions on the aromatic ring are predicted to be the most susceptible to nucleophilic attack. Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom, providing a quantitative measure of the electrophilicity of the carbon atoms. researchgate.net It is anticipated that the carbon atoms attached to the fluorine and iodine (C2, C3, C4) will carry significant positive charges.
Frontier Molecular Orbital (FMO) theory is another powerful tool. The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key reactivity indicators. For an SNAr reaction, the LUMO distribution is particularly important, as it indicates the sites where a nucleophile is most likely to attack. In this compound, the LUMO is expected to have large coefficients on the C2 and C4 carbons, marking them as the primary electrophilic centers.
| Property | Computational Method | Predicted Outcome for this compound | Implication for Reactivity |
|---|---|---|---|
| Molecular Electrostatic Potential (MEP) | DFT | Significant positive potential near C2 and C4. | Indicates high susceptibility to nucleophilic attack at these positions. |
| NBO Charges | NBO Analysis | Large positive partial charges on C2 and C4. | Quantifies the electrophilicity, ranking C4 as a likely primary site for SNAr. |
| LUMO Distribution | FMO Theory (DFT) | Large orbital coefficients on C2 and C4. | Confirms C2 and C4 as the most favorable sites for nucleophilic attack. |
| Bond Dissociation Energy (BDE) | DFT | C4-I bond has the lowest BDE. | Suggests C4 as the most likely position for radical formation or homolytic cleavage. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
While this compound is a building block, its derivatives are often synthesized for evaluation in biological systems, such as agrochemicals or pharmaceuticals. Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. tandfonline.comresearchgate.net
A hypothetical QSAR study on a series of derivatives of this compound would involve synthesizing analogues by, for example, SNAr reactions at the C4 position with various nucleophiles. The biological activity of these derivatives would be measured experimentally. Then, a statistical model is built to relate this activity to calculated molecular descriptors. nih.govresearchgate.net
Key steps in building such a QSAR model would include:
Data Set Preparation : A training set and a test set of derivatives with known activities are defined. tandfonline.com
Descriptor Calculation : A wide range of molecular descriptors for each molecule would be calculated. These can be categorized as constitutional, topological, geometric, and electronic.
Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create a mathematical equation linking the descriptors to the biological activity. nih.gov
Validation : The model's predictive power is rigorously tested using the internal test set and external validation techniques.
For derivatives of this compound, relevant descriptors would likely include steric parameters (e.g., molar refractivity), electronic parameters (e.g., Hammett constants, atomic charges), and lipophilicity (logP). researchgate.net A successful QSAR model could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.
Predictive Modeling for Synthetic Pathway Optimization
Modern computational chemistry offers powerful tools for optimizing synthetic routes, moving beyond traditional one-variable-at-a-time experimentation. For a complex molecule like this compound, predictive modeling can be used to design efficient and high-yielding synthetic pathways. researchgate.net
Furthermore, computational models can be used to optimize reaction conditions. By performing a limited number of experiments under varied conditions (e.g., temperature, solvent, catalyst), a predictive model can be built to map the reaction landscape. This allows for the in silico identification of optimal conditions to maximize yield and minimize byproducts, reducing the experimental effort required. rsc.org This approach is particularly valuable for complex, multi-step syntheses or for reactions with competing pathways, such as the selective functionalization of the different halogen sites on the pyridine ring.
Future Research Directions and Emerging Paradigms for 5 Chloro 2,3 Difluoro 4 Iodopyridine
The multifaceted reactivity of 5-Chloro-2,3-difluoro-4-iodopyridine positions it as a valuable building block in synthetic chemistry. However, ongoing research seeks to address current limitations and unlock its full potential. The future of this compound and its derivatives is intertwined with the development of more efficient, sustainable, and innovative chemical methodologies.
Q & A
Basic Questions
Q. What are the common synthetic routes for 5-chloro-2,3-difluoro-4-iodopyridine, and how do reaction conditions influence yield?
- Methodology : Halogenation of pyridine derivatives is a key approach. For example, sequential halogenation steps (chlorination, fluorination, iodination) can be employed. Fluorination may require catalysts like KF/CuI under anhydrous conditions, while iodination often uses N-iodosuccinimide (NIS) with a Lewis acid (e.g., BF₃·Et₂O). Reaction temperature (0–60°C) and solvent polarity (e.g., DMF vs. THF) critically impact regioselectivity and yield .
- Data Consideration : Monitor reaction progress via TLC or HPLC. Typical yields range from 40–70%, with lower yields in iodination due to steric hindrance.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹⁹F NMR : Distinguishes between fluorine atoms at C2 and C3; chemical shifts typically range δ -110 to -150 ppm.
- ¹³C NMR : Identifies carbon environments; C4 (bearing iodine) shows downfield shifts (δ ~140–160 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns (e.g., chlorine and iodine clusters).
Q. How does the reactivity of halogen substituents in this compound influence nucleophilic substitution?
- Methodology : Reactivity follows the order I > Cl > F due to bond dissociation energies and leaving-group ability. Iodine at C4 is most susceptible to substitution (e.g., Suzuki coupling), while fluorine at C2/C3 is inert under mild conditions. Use Pd catalysts (e.g., Pd(PPh₃)₄) for cross-couplings and monitor selectivity with competitive experiments .
Q. What are the recommended safety protocols for handling this compound?
- Guidelines :
- Storage : Keep in amber glass vials at 2–8°C under inert gas (Ar/N₂) to prevent photolytic or oxidative degradation.
- PPE : Use nitrile gloves, sealed goggles, and fume hoods. Avoid skin contact due to potential halogen toxicity .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing this compound be addressed?
- Methodology : Use directing groups (e.g., boronic esters) to control halogenation positions. For example, introducing a boronate at C4 prior to iodination can enhance selectivity. Computational modeling (DFT) predicts activation energies for competing pathways, guiding reagent choice (e.g., electrophilic vs. radical iodination) .
- Case Study : In related difluoropyridines, meta-directing effects of fluorine complicate substitution; iterative protection/deprotection strategies may be required .
Q. What factors contribute to the compound’s thermal stability, and how can decomposition pathways be mitigated?
- Methodology : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (typically >150°C). Avoid prolonged heating in polar aprotic solvents (e.g., DMSO), which may catalyze C-I bond cleavage. Stabilize solutions with radical inhibitors (e.g., BHT) .
Q. How do solvent effects and counterion choices influence catalytic cross-coupling reactions involving this compound?
- Methodology : Polar solvents (e.g., DMF) enhance solubility but may deactivate Pd catalysts. Use bulky ligands (e.g., XPhos) to stabilize active catalytic species. Counterions like OTf⁻ (triflate) improve leaving-group ability in Suzuki-Miyaura reactions. Optimize via DoE (Design of Experiments) to balance rate and yield .
Q. How can contradictory data on halogen exchange reactions (e.g., F → Cl) be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
